molecular formula C23H23N5O B6090379 5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B6090379
M. Wt: 385.5 g/mol
InChI Key: WOVBEDDZQKNKKW-UHFFFAOYSA-N
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Description

5-Benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core fused with a quinazoline moiety. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer effects . This compound’s unique substitution pattern distinguishes it from related analogs, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-benzyl-4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-13-10-18-15(3)24-22(26-20(18)11-14(13)2)28-23-25-16(4)19(21(29)27-23)12-17-8-6-5-7-9-17/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVBEDDZQKNKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce simpler pyrimidine derivatives .

Scientific Research Applications

5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrimidinone-quinazoline hybrids. A notable analog is 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (CAS: 924874-35-1), which replaces the benzyl group at position 5 with an allyl substituent. This minor structural variation significantly impacts physicochemical properties:

  • Molecular weight : The benzyl derivative has a higher molecular weight (~349.4 g/mol) compared to the allyl analog (335.41 g/mol) due to the bulkier benzyl group .

Data Table: Key Properties of Selected Analogues

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Solubility (Predicted) Synthetic Yield (Reported)
5-Benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one Benzyl ~349.4 Low (hydrophobic) Not reported
5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Allyl 335.41 Moderate Discontinued (CymitQuimica)

Notes

Limitations of Data : Direct comparisons are hindered by incomplete solubility, stability, and bioactivity data. Experimental studies are needed to validate computational predictions .

Therapeutic Potential: Both compounds merit further exploration as kinase inhibitors, leveraging the quinazoline scaffold’s established role in targeting ATP-binding domains .

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